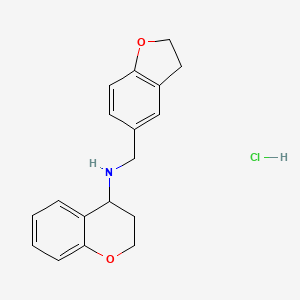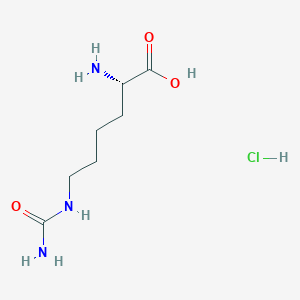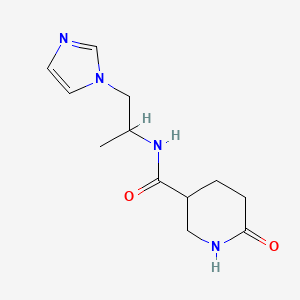![molecular formula C16H13N5 B7570903 2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPMAP and has a molecular formula of C18H14N6. PPMAP belongs to the category of pyrazole derivatives and is synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of PPMAP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. PPMAP has been shown to inhibit enzymes such as phosphodiesterases and protein kinases, which play a crucial role in various cellular processes. PPMAP has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
PPMAP has been shown to have various biochemical and physiological effects on the body. In animal models, PPMAP has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. PPMAP has also been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains. However, more research is needed to understand the full extent of the biochemical and physiological effects of PPMAP.
Avantages Et Limitations Des Expériences En Laboratoire
PPMAP has several advantages for lab experiments such as its simple and efficient synthesis method, low toxicity, and potential applications in various fields. However, PPMAP also has some limitations such as its poor solubility in water and limited availability. These limitations can be overcome by modifying the synthesis method or developing new formulations of PPMAP.
Orientations Futures
There are several future directions for the research and development of PPMAP. One direction is to study the potential applications of PPMAP in drug discovery and development. PPMAP can be used as a lead compound for developing new drugs that target various enzymes and signaling pathways. Another direction is to study the potential applications of PPMAP in material science. PPMAP can be used as a ligand in metal-organic frameworks for various applications such as gas storage and separation. Overall, PPMAP has great potential for various applications and warrants further research and development.
Méthodes De Synthèse
PPMAP can be synthesized using a one-pot reaction method that involves the condensation of 4-aminopyridine-3-carbonitrile with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure PPMAP.
Applications De Recherche Scientifique
PPMAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPMAP has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. PPMAP has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. In biochemistry, PPMAP has been studied for its ability to inhibit enzymes such as phosphodiesterases and protein kinases. PPMAP has also been used as a ligand in metal-organic frameworks for various applications in material science.
Propriétés
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-11-13-5-4-9-18-16(13)19-12-14-8-10-21(20-14)15-6-2-1-3-7-15/h1-10H,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCCLAUCGDARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CNC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)

![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)



![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)